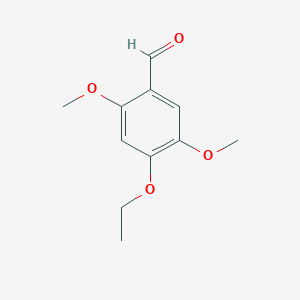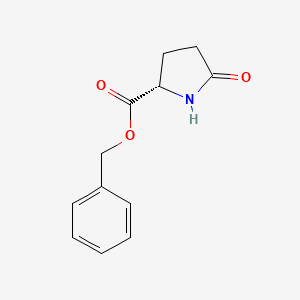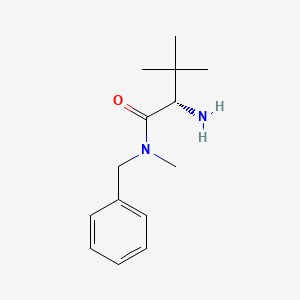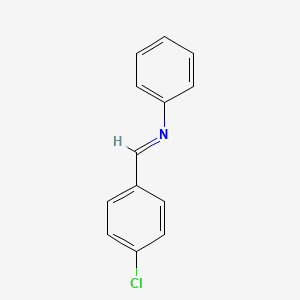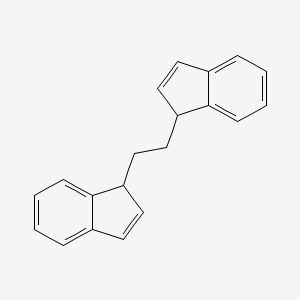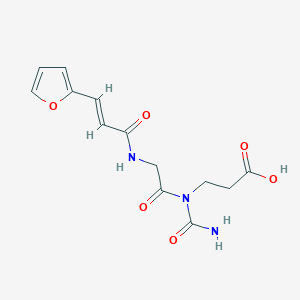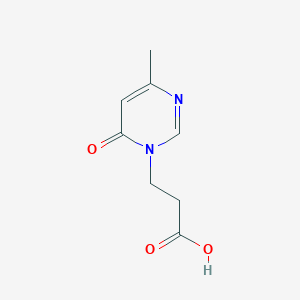
Bis(para-biphenyl)phenyl phosphate (DBP); 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(para-biphenyl)phenyl phosphate (DBP) is a synthetic compound derived from biphenyl and para-biphenyl. It is a colorless, crystalline solid with a melting point of 158-160 °C and a boiling point of 235-237 °C. DBP has a high solubility in organic solvents such as benzene and toluene. DBP is used in a variety of industrial and scientific applications, including as an additive in plastics, adhesives, and lubricants. It is also used in the synthesis of various organic compounds, including polymersization catalysts, corrosion inhibitors, and pharmaceuticals.
作用機序
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a number of different mechanisms of action. It acts as a catalyst in the synthesis of polymers, and it can also act as a stabilizing agent in the production of polymers. In addition, Bis(para-biphenyl)phenyl phosphate (DBP); 98% can act as a solvent in the production of polymers. It can also act as a corrosion inhibitor in the production of polymers.
Biochemical and Physiological Effects
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a number of biochemical and physiological effects. It is known to have an inhibitory effect on the activity of enzymes involved in the synthesis of polymers. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, Bis(para-biphenyl)phenyl phosphate (DBP); 98% has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of proteins.
実験室実験の利点と制限
The use of Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments has several advantages. It is a stable compound, and it is relatively inexpensive to purchase. In addition, it is easy to handle and store, and it is not toxic or hazardous. The main limitation of using Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments is that it is not a very efficient catalyst, and it can be difficult to control the reaction conditions.
将来の方向性
The use of Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments is likely to increase in the future. It is a relatively inexpensive and stable compound, and it has a wide range of applications in scientific research. It is also being studied for its potential use in the synthesis of polymers and other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of Bis(para-biphenyl)phenyl phosphate (DBP); 98%. Finally, further research is needed to develop more efficient methods for the synthesis of Bis(para-biphenyl)phenyl phosphate (DBP); 98%.
合成法
Bis(para-biphenyl)phenyl phosphate (DBP); 98% is synthesized through a process known as the Williamson ether synthesis. In this process, a phenol is reacted with an alkyl halide to form an ether. The reaction is catalyzed by a strong base, such as sodium or potassium hydroxide. The reaction produces a product with a high degree of purity.
科学的研究の応用
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, including polymersization catalysts, corrosion inhibitors, and pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Bis(para-biphenyl)phenyl phosphate (DBP); 98% is also used as a stabilizer in the synthesis of polymers and as a solvent in the production of polymers.
特性
IUPAC Name |
phenyl bis(4-phenylphenyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23O4P/c31-35(32-28-14-8-3-9-15-28,33-29-20-16-26(17-21-29)24-10-4-1-5-11-24)34-30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWSNGEGWMFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl bis(4-phenylphenyl) phosphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

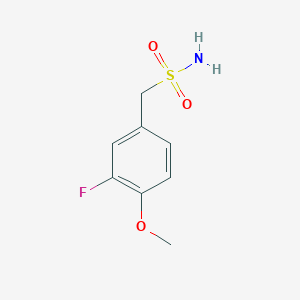
![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)

